(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZWGRJHXDJQU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494630 | |
| Record name | 1-(4-Fluorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-93-4 | |
| Record name | 1-(4-Fluorobenzoyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid typically involves:
- Construction of the pyrrolidine-2-carboxylic acid core with the desired (S)-configuration.
- Introduction of the 4-fluorobenzoyl moiety at the nitrogen atom of the pyrrolidine ring.
- Use of protecting groups and chiral catalysts to control stereochemistry.
- Final deprotection and purification steps to yield the target compound.
Key Preparation Steps and Chemical Reactions
Formation of Pyrrolidine-2-carboxylic Acid Derivatives
According to the European Patent EP3015456A1, pyrrolidine-2-carboxylic acid derivatives are synthesized via cyclization reactions starting from amino acid precursors or their protected derivatives. The process involves:
- Use of formic mixed anhydrides (e.g., formic anhydride, acetic formic anhydride) or alkyl formates (e.g., methyl formate) to induce cyclization.
- Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium hydride to abstract α-hydrogens and facilitate ring closure.
- Acid additives like trifluoroacetic acid or acetic acid to improve reaction yield.
This cyclization yields a protected pyrrolidine intermediate with a chiral center, which can be controlled to produce the (S)-enantiomer selectively.
Introduction of the 4-Fluorobenzoyl Group
The N-acylation step involves reacting the pyrrolidine nitrogen with 4-fluorobenzoyl chloride or its equivalent in the presence of bases such as:
- 4-(Dimethylamino)pyridine (DMAP)
- Triethylamine
- Pyridine
- Tetramethylguanidine
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvents like DMF, THF, or acetonitrile are preferred to dissolve reactants and facilitate the reaction.
Hydrolysis and Deprotection
The protected intermediates undergo hydrolysis using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide to remove protecting groups and yield the free carboxylic acid.
Catalytic Hydrogenation (If Applicable)
In some synthetic routes, catalytic hydrogenation using chiral catalysts (e.g., compounds represented by formula M1 or M2 in the patent) may be employed to reduce intermediates selectively, ensuring the correct stereochemistry at the chiral center.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Formic mixed anhydride or alkyl formate; strong base (LiHMDS, LDA, NaH); acid additive (TFA or AcOH) | 46% (first step) | Acid addition improves yield; chiral control at α-carbon |
| N-Acylation | 4-Fluorobenzoyl chloride; base (DMAP, triethylamine, pyridine); solvent (DMF, THF, acetonitrile) | Not specified | Reaction performed under inert atmosphere to prevent side reactions |
| Hydrolysis/Deprotection | Alkali base (LiOH, NaOH, KOH); aqueous or mixed solvent systems | 56% (second step) | Complete removal of protecting groups; careful pH control to avoid racemization |
| Catalytic Hydrogenation | Chiral catalyst (M1 or M2); hydrogen gas; solvent (e.g., ethanol or ethyl acetate) | Not specified | Used to ensure enantiomeric purity; choice of catalyst affects stereoselectivity |
Stock Solution Preparation and Formulation (Supporting Data)
For practical laboratory preparation and formulation, GlpBio provides detailed stock solution preparation data for this compound:
| Amount of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |
|---|---|---|---|
| 1 mg | 4.2153 | 0.8431 | 0.4215 |
| 5 mg | 21.0766 | 4.2153 | 2.1077 |
| 10 mg | 42.1532 | 8.4306 | 4.2153 |
These data assist in preparing precise concentrations for biological evaluation or further chemical reactions.
Notes on Solvent and Additive Use
- Solvents must be added sequentially with clarity checks after each addition to ensure complete dissolution.
- Physical methods such as vortexing, ultrasound, or heating in a water bath can aid dissolution.
- Co-solvents like DMSO, PEG300, Tween 80, and corn oil are used for in vivo formulations, emphasizing the compound's solubility and stability profile.
Summary of Preparation Method Analysis
| Aspect | Details |
|---|---|
| Core Synthetic Route | Cyclization of amino acid derivatives using formic anhydrides and strong bases |
| Key Reagents | Formic mixed anhydrides, strong bases (LiHMDS, LDA), 4-fluorobenzoyl chloride, alkali bases for hydrolysis |
| Catalysts | Chiral catalysts for hydrogenation to ensure (S)-configuration |
| Solvents | DMF, THF, acetonitrile, and co-solvents for formulation |
| Yields | Moderate yields in cyclization (46%) and hydrolysis (56%) steps |
| Purity and Enantioselectivity | Controlled by choice of chiral catalysts and reaction conditions |
| Practical Formulation | Detailed stock solution preparation data available for experimental use |
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes classical nucleophilic acyl substitution reactions, enabling conversion into esters, amides, and acid chlorides.
Benzoyl Group Reactivity
The 4-fluorobenzoyl moiety influences electronic properties, directing electrophilic substitutions to the meta position relative to fluorine.
Stereochemical Integrity in Reactions
The (S)-configuration at C2 is preserved in most reactions unless harsh conditions induce racemization.
-
Alkylation Studies : Direct alkylation of the carboxylic acid (e.g., with alkyl halides) risks racemization unless protected . For example, catalytic hydrogenation of related compounds preserves cis stereochemistry in pyrrolidine derivatives .
-
Peptide Coupling : Use of Fmoc-protected analogs (e.g., (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid) ensures stereochemical fidelity during solid-phase synthesis .
Decarboxylation Pathways
Controlled decarboxylation is achievable under specific conditions:
Bioconjugation and Drug Design
The compound serves as a building block in bioactive molecule synthesis:
-
Neuromodulators : Fluorine enhances blood-brain barrier penetration, making derivatives useful in neurotransmitter studies .
-
Antiviral Agents : Pyrrolidine scaffolds are leveraged in hepatitis B virus capsid modulators, with fluorine improving metabolic stability .
Stability and Storage
-
Hydrolytic Sensitivity : The benzoyl group is stable under acidic conditions but hydrolyzes in strong bases (pH > 10) .
-
Light Sensitivity : Degrades under UV exposure; recommended storage in amber vials at –20°C .
Key Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid have been shown to regulate apoptosis in cancer cells. A study demonstrated that pyrrolidine derivatives could modulate the expression of apoptosis-related genes in HepG2 cells, a model for hepatocellular carcinoma . This suggests potential applications in cancer therapy, particularly for targeting specific pathways involved in tumor growth and survival.
Antimicrobial Properties
Pyrrolidine derivatives are also noted for their antimicrobial activities. Research has shown that various pyrrolidine compounds can inhibit the growth of bacterial strains by targeting essential bacterial enzymes such as DNA gyrase and topoisomerase IV . This positions this compound as a candidate for further development into antibacterial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine derivatives has been explored extensively. Compounds with similar structures have demonstrated efficacy in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines . This opens avenues for developing new treatments for inflammatory diseases.
Neurological Applications
Pyrrolidine-based compounds have been investigated for their effects on neurological disorders. Some derivatives have shown promise as antagonists of chemokine receptors involved in neuroinflammation and neurodegeneration . This highlights the potential of this compound in treating conditions like Alzheimer's disease or multiple sclerosis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity to these targets, while the pyrrolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of (S)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid and their distinguishing features are summarized in Table 1 .
Table 1: Structural Comparison of Pyrrolidine and Piperidine Derivatives
Key Observations :
- Positional Isomerism: The 3-fluorobenzoyl analog (CAS 1104518-12-8) differs only in the fluorine position on the benzoyl group. This minor change can alter electronic properties and binding affinity in biological systems .
- Functional Groups : The 4-hydroxyl substituent in CAS 497163-88-9 enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the target compound .
- Sulfonyl vs.
Physicochemical Properties
Solubility :
- The target compound’s fluorobenzoyl group reduces polarity compared to derivatives with hydroxyl or carboxypropanoyl groups.
- The 4-hydroxypyrrolidine analog (CAS 497163-88-9) is expected to have greater solubility in polar solvents than the target compound .
Stability :
- The tert-butoxycarbonyl (Boc)-protected analog (CAS 96314-29-3) demonstrates how protective groups can enhance stability during synthetic processes .
Biological Activity
(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid functional group, positions it as a candidate for various biological applications. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Structural Overview
- Molecular Formula : C12H12FNO3
- Molecular Weight : 237.23 g/mol
- Chirality : The compound exists in an S configuration at the chiral center, which is crucial for its biological activity.
This compound interacts with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances binding affinity, while the pyrrolidine ring contributes to structural stability. The carboxylic acid group may also participate in hydrogen bonding, facilitating interactions with biological macromolecules.
1. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic pathways and signaling processes. For instance, it has been identified as an effective inhibitor of phospholipase A2 (PLA2), which plays a role in inflammatory responses .
2. Cognitive Disorder Therapeutics
Research indicates that compounds similar to this compound exhibit properties suitable for treating cognitive disorders. These compounds can cross the blood-brain barrier and inhibit specific targets associated with cognitive function .
3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, demonstrating inhibition of cell viability in ovarian cancer cells with IC50 values ranging from 31.5 to 43.9 µM .
Data Table: Summary of Biological Activities
Case Studies
-
Cognitive Disorders :
A study highlighted the effectiveness of pyrrolidine derivatives in inhibiting enzymes linked to cognitive decline. The ability of this compound to penetrate the blood-brain barrier suggests its potential use in therapies aimed at conditions like Alzheimer's disease . -
Cancer Research :
In vitro assays demonstrated that this compound significantly reduced cell viability in ovarian cancer models, indicating its potential as a therapeutic agent against certain cancers .
Q & A
Basic: What synthetic routes are recommended for (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid?
Answer:
The synthesis typically involves coupling a fluorobenzoyl group to an (S)-proline derivative. A common method includes:
Protection : Use Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) groups to protect the pyrrolidine nitrogen (e.g., Fmoc-L-Pro derivatives in ).
Acylation : React the protected pyrrolidine with 4-fluorobenzoyl chloride in anhydrous DMF or dichloromethane, using Hünig’s base (DIPEA) as a catalyst.
Deprotection : Remove the Fmoc group with 20% piperidine/DMF or the Boc group with TFA (trifluoroacetic acid).
Purification : Use reverse-phase HPLC or flash chromatography (C18 columns) to isolate the final product. Monitor reaction progress via LCMS or H NMR ().
Key Considerations : Optimize reaction time and temperature to minimize racemization. Validate enantiomeric purity using chiral HPLC ( ) .
Basic: How is stereochemical integrity confirmed during synthesis?
Answer:
Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to resolve enantiomers.
NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm the (S)-configuration. For example, the axial proton in pyrrolidine shows distinct splitting patterns ().
Optical Rotation : Compare the measured [α] with literature values for (S)-proline derivatives ( ) .
Advanced: How does the fluorobenzoyl group influence conformational stability in peptide design?
Answer:
The 4-fluorobenzoyl group enhances rigidity and hydrophobic interactions, stabilizing β-turn structures in peptides.
Conformational Analysis : Use circular dichroism (CD) or F NMR to monitor backbone dynamics.
Aggregation Prevention : Derivatives like pseudoprolines (e.g., 4-substituted pyrrolidines in ) disrupt β-sheet formation, reducing peptide aggregation during SPPS (solid-phase peptide synthesis).
Methodological Tip : Incorporate this compound at strategic positions (e.g., termini) to balance solubility and stability.
Advanced: How to address contradictions in reported toxicity data?
Answer:
Source Evaluation : Compare SDS entries from academic suppliers (e.g., Combi-Blocks’ “no known hazard” in vs. Fluorochem’s H302/H315 warnings in ).
In-House Testing : Conduct acute toxicity assays (e.g., OECD 423) and skin irritation tests (OECD 439) using purified batches.
Environmental Impact : Assess biodegradability via OECD 301B and bioaccumulation potential (logP < 3.5 recommended) .
Note : Discrepancies often arise from impurities (e.g., residual solvents) rather than the compound itself .
Basic: What orthogonal protection strategies are compatible with this compound?
Answer:
Fmoc Protection : Ideal for SPPS due to mild deprotection (20% piperidine). Compatible with tert-butyl esters for carboxylic acid protection ().
Boc Protection : Requires acidic deprotection (TFA) and pairs with benzyl esters. Suitable for solution-phase synthesis ( ).
Side-Chain Modifications : Use Mtt (4-methyltrityl) for selective amine protection () .
Advanced: How to analyze fluorobenzoyl-substituted analogs for structure-activity relationships (SAR)?
Answer:
Synthetic Modifications : Replace fluorine with chloro or trifluoromethyl groups ( ).
Biological Assays : Test inhibition of prolyl oligopeptidase (POP) or binding to FKBP12 using fluorescence polarization.
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronic effects (Hammett σ values) with activity () .
Advanced: How to optimize reaction conditions to suppress diastereomer formation?
Answer:
Low-Temperature Coupling : Perform acylation at 0–4°C to reduce epimerization.
Catalyst Screening : Test Pd/Cu catalysts () or DMAP (4-dimethylaminopyridine) for regioselectivity.
In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust pH (optimal range: 7–9).
Validation : Confirm diastereomeric ratios (dr) via C NMR or high-resolution mass spectrometry (HRMS).
Basic: What storage conditions ensure long-term stability?
Answer:
Temperature : Store at –20°C in amber vials to prevent photodegradation.
Humidity Control : Use desiccants (silica gel) and vacuum-sealed containers ( ).
Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol; avoid aqueous buffers to prevent hydrolysis .
Advanced: How to resolve conflicting solubility data in polar vs. nonpolar solvents?
Answer:
Solubility Screening : Use the shake-flask method (OECD 105) in buffers (pH 1–13) and solvents (logP 1–5).
Co-solvency Approach : Add 10–20% PEG-400 or cyclodextrins to enhance aqueous solubility ( ).
Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility .
Advanced: How does fluorobenzoyl substitution impact metabolic stability in vivo?
Answer:
In Vitro Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated clearance.
Isotope Labeling : Synthesize F-labeled analogs () for PET imaging to track biodistribution.
Metabolite ID : Use LC-QTOF-MS to identify hydroxylated or defluorinated metabolites ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
